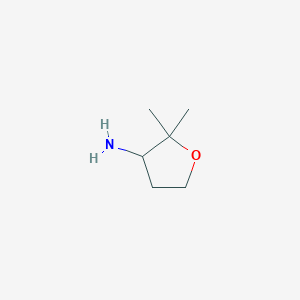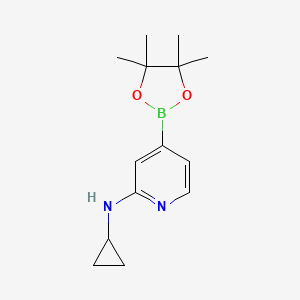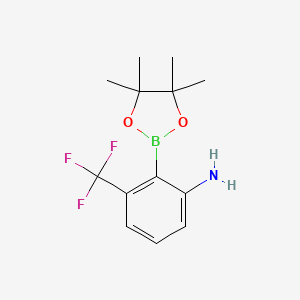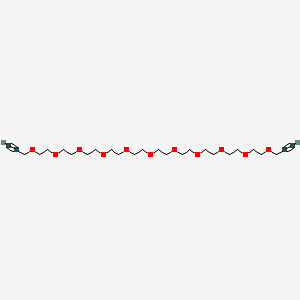
1-Boc-1,4-cyclohexanediamine
Vue d'ensemble
Description
1-Boc-1,4-cyclohexanediamine is an organic compound that contains a cyclohexane ring with two amine groups and a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is C11H22N2O2. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and polymers due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-1,4-cyclohexanediamine can be synthesized through the reaction of trans-1,4-cyclohexanediamine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: The industrial production of this compound often involves the use of a continuous flow reactor to ensure consistent quality and yield. The process includes the amination of 1,4-cyclohexanediol with ammonia, followed by the protection of the resulting diamine with tert-butoxycarbonyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form 1,4-cyclohexanediamine.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Oxidizing Agents: Potassium permanganate is used for oxidation reactions.
Major Products:
Free Amine: Obtained by deprotection.
Cyclohexanone Derivatives: Formed through oxidation.
Applications De Recherche Scientifique
1-Boc-1,4-cyclohexanediamine is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide nucleic acids.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Acts as a monomer in the production of polymers and resins
Mécanisme D'action
The mechanism of action of 1-Boc-1,4-cyclohexanediamine involves its ability to act as a nucleophile due to the presence of amine groups. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
1,4-cyclohexanediamine: Lacks the Boc protecting group, making it more reactive.
1,4-cyclohexanediol: Contains hydroxyl groups instead of amine groups.
trans-N-Boc-1,4-cyclohexanediamine: A stereoisomer with similar properties
Uniqueness: 1-Boc-1,4-cyclohexanediamine is unique due to its Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of pharmaceuticals and complex organic molecules.
Propriétés
IUPAC Name |
tert-butyl 1,4-diaminocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJCTMGNZGOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(CC1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3aR,7aR)-tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B3233021.png)



![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B3233034.png)
![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)

![6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B3233057.png)
![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B3233064.png)



![2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B3233102.png)
